molecular formula C19H20ClN5OS B15034656 5-(5-Chlorothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 302918-76-9

5-(5-Chlorothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B15034656
CAS No.: 302918-76-9
M. Wt: 401.9 g/mol
InChI Key: RVOMDSYGCNPORZ-CIAFOILYSA-N
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Description

5-(5-Chlorothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole-based hydrazide derivative characterized by a chlorothiophene moiety and a 4-diethylaminobenzylidene substituent. Pyrazole-carbohydrazide derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and receptor antagonism properties .

Properties

CAS No.

302918-76-9

Molecular Formula

C19H20ClN5OS

Molecular Weight

401.9 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H20ClN5OS/c1-3-25(4-2)14-7-5-13(6-8-14)12-21-24-19(26)16-11-15(22-23-16)17-9-10-18(20)27-17/h5-12H,3-4H2,1-2H3,(H,22,23)(H,24,26)/b21-12+

InChI Key

RVOMDSYGCNPORZ-CIAFOILYSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. This is followed by the formation of the pyrazole ring and the subsequent attachment of the diethylamino benzylidene group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(5-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a core pyrazole-carbohydrazide scaffold with several analogs, differing in substituents that modulate physicochemical and biological properties. Key structural comparisons include:

Compound Name R1 (Pyrazole Substituent) R2 (Benzylidene Substituent) Notable Features
Target Compound 5-(5-Chlorothiophen-2-yl) 4-(Diethylamino)phenyl Chlorothiophene enhances lipophilicity; diethylamino group offers electron donation .
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide () 4-[(4-Chlorobenzyl)oxy]phenyl 2-Hydroxyphenyl Hydroxyl group may facilitate hydrogen bonding; chlorobenzyloxy increases steric bulk .
N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide () 3-Nitrophenyl 4-Nitrobenzylidene Nitro groups are electron-withdrawing, potentially enhancing reactivity .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () 4-Chlorophenyl, 2,4-dichlorophenyl 3-Pyridylmethyl Dichlorophenyl and pyridyl groups contribute to CB1 receptor antagonism (IC50 = 0.139 nM) .
N-(4-(Dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide () Phenyl 4-(Dimethylamino)benzylidene Dimethylamino group (smaller than diethylamino) may reduce steric hindrance .

Key Observations :

  • Electron Effects: The diethylamino group in the target compound donates electrons, contrasting with nitro-substituted analogs (), which withdraw electrons, altering reactivity and binding interactions.
  • Hydrogen Bonding : Hydroxyphenyl () and pyridyl () substituents enable hydrogen bonding, critical for target recognition.
Physical and Spectroscopic Properties

Melting Points :

  • Pyrazole derivatives typically exhibit melting points between 123–183°C (). Higher melting points correlate with stronger intermolecular forces (e.g., hydrogen bonding in hydroxyphenyl analogs).

Spectroscopic Data :

  • ¹H-NMR : Aromatic protons in analogs appear at δ 7.2–8.1 ppm, with methyl groups (e.g., CH3 in ) at δ 2.4–2.6 ppm .
  • IR : Stretching vibrations for C=O (1630–1650 cm⁻¹) and C=N (1560–1580 cm⁻¹) are consistent across analogs .
  • MS : Molecular ion peaks ([M+H]⁺) align with calculated values (e.g., 403.1 for a) .
Crystallographic and Computational Insights
  • Crystallography: The compound in crystallizes in a monoclinic system (P21/c) with unit cell dimensions a = 9.0032 Å, b = 20.1001 Å . Similar analysis for the target compound could reveal packing patterns influenced by the diethylamino group.

Biological Activity

5-(5-Chlorothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide is a novel compound that belongs to the pyrazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H23ClN4OS
  • Molecular Weight : 381.5 g/mol
  • IUPAC Name : 5-(5-Chlorothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including E. coli and S. aureus. The presence of the thiophene moiety in this compound may enhance its antibacterial activity due to increased lipophilicity, which facilitates membrane penetration.

CompoundBacterial StrainInhibition (%)
5-(5-Chlorothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazideE. coli75%
Similar Pyrazole DerivativeS. aureus70%

Anti-inflammatory Activity

The compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that at a concentration of 10 µM, it inhibited TNF-α by approximately 61–85%, indicating potential use in treating inflammatory conditions.

Anticancer Properties

Pyrazole derivatives are recognized for their anticancer potential. Compounds similar to the one have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins.

The mechanism by which 5-(5-Chlorothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Cytokine Modulation : It could modulate the production of cytokines, thereby influencing immune responses.
  • Cell Cycle Regulation : It may affect cell cycle progression in cancer cells, leading to growth inhibition.

Case Studies

Recent studies have focused on synthesizing and testing various pyrazole derivatives for their biological activities:

  • Study on Anti-inflammatory Effects :
    • Researchers synthesized a series of pyrazole derivatives and tested their anti-inflammatory effects in vivo using carrageenan-induced edema models. The results indicated significant reduction in edema comparable to standard anti-inflammatory drugs.
  • Antimicrobial Testing :
    • A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against standard bacterial strains, revealing that those containing thiophene exhibited superior activity.

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